3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 4 and a 4-butoxyphenyl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antioxidant properties, with substituents at positions 3 and 4 significantly influencing activity .
Properties
IUPAC Name |
5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGWVBUFVDQWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-butoxyphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4-butoxyphenylhydrazine and 4-formylbenzoic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The butoxyphenyl group can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Comparison with Similar Compounds
Antimicrobial Activity
Key Trends :
- Heterocyclic substituents (e.g., furan, thiophene) enhance antimicrobial potency due to improved membrane penetration and target binding .
- Electron-donating groups (e.g., methoxy) improve DNA gyrase inhibition, likely by stabilizing enzyme interactions .
Antioxidant and Anti-Inflammatory Activity
| Compound (Substituent at Position 3) | N1 Substituent | Antioxidant Activity | Anti-Inflammatory Activity | References |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl) | Benzoyl | High | High | |
| 3-(4-Hydroxyphenyl) | 4-Nitrobenzoyl | High | High |
Key Trends :
- Electron-donating groups (methoxy, hydroxy) at position 3 enhance radical scavenging and anti-inflammatory effects .
- N1 benzoyl groups may reduce solubility but improve stability .
Anticancer Activity
| Compound (Substituent at Position 3) | N1 Substituent | Cell Lines Tested (IC50) | Key Findings | References |
|---|---|---|---|---|
| 3-(Coumarin derivatives) | Varied | HeLa, MCF7, A549 | Significant antiproliferative activity |
Key Trends :
- Bulky substituents (e.g., coumarin) enhance anticancer activity, likely through intercalation or kinase inhibition .
Physicochemical and Spectral Properties
Key Trends :
- Electron-withdrawing groups (e.g., nitro in ’s 4b) reduce aldehyde reactivity, impacting biological activity .
Key Trends :
- Microwave-assisted synthesis improves yields and reduces reaction time for heterocyclic derivatives .
Biological Activity
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butoxyphenyl group and a carbaldehyde functional group. Research into its biological activity has explored various aspects, including its anticancer properties, enzyme inhibition, and interactions with cellular pathways.
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 696646-80-7
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in tumorigenesis, particularly those in the MAPK signaling pathway, which plays a crucial role in cancer cell proliferation and survival .
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially leading to apoptosis in cancer cells .
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values indicating their potency as MEK inhibitors. These studies suggest that the compound may be effective in reducing tumor growth by targeting specific molecular pathways .
Case Studies
- MEK Inhibition Study : A study evaluated the biological activity of several pyrazole derivatives as MEK inhibitors. Among these, compounds structurally related to this compound showed significant inhibitory effects on MEK1 with IC50 values as low as 91 nM .
- Apoptosis Induction : Another investigation into pyrazole derivatives indicated that certain compounds could induce apoptosis in leukemia cells, hinting at the potential for this compound to exhibit similar effects due to structural similarities .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is beneficial:
| Compound Name | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Pyrazole derivative | TBD | Potential anticancer and antimicrobial |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Pyrazole derivative | 91 | MEK inhibitor; anticancer |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Pyrazole derivative | TBD | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
